molecular formula C20H18F2N4OS2 B6578551 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide CAS No. 1172928-55-0

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide

カタログ番号: B6578551
CAS番号: 1172928-55-0
分子量: 432.5 g/mol
InChIキー: LJUCYWNUYOUZQT-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-(thiophen-2-yl)acetamide is a heterocyclic compound featuring a benzothiazole core substituted with two fluorine atoms at positions 4 and 5. The acetamide moiety is modified with a thiophene ring and an ethyl-linked 3,5-dimethylpyrazole group. The fluorine atoms likely enhance electronegativity and metabolic stability, while the thiophene and pyrazole groups introduce steric and electronic variability .

特性

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N4OS2/c1-12-8-13(2)26(24-12)6-5-25(18(27)11-15-4-3-7-28-15)20-23-19-16(22)9-14(21)10-17(19)29-20/h3-4,7-10H,5-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJUCYWNUYOUZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)CC4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural Modifications in the Benzothiazole Core

The benzothiazole ring in the target compound is substituted with fluorine atoms at positions 4 and 6. In contrast, the analog N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-2-[4-(ethylsulfanyl)phenyl]acetamide () shares the 4,6-difluoro substitution but lacks the pyrazole-ethyl side chain . Another analog, 2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide (), introduces a 3-ethyl group on the benzothiazole nitrogen, altering steric hindrance and electronic distribution .

Variations in Acetamide Substituents

The target compound’s acetamide group is substituted with a thiophene ring and a pyrazole-ethyl chain, distinguishing it from analogs. ’s compound features a 4-(ethylsulfanyl)phenyl group, which increases hydrophobicity due to the sulfur-containing substituent . ’s analog incorporates a pyrrolidinone ring, introducing hydrogen-bond acceptor sites via its ketone groups . The thiophene in the target compound may enhance π-π interactions, while the pyrazole’s methyl groups could limit solubility compared to sulfur or oxygen-containing substituents.

Implications of Functional Groups on Molecular Interactions

The pyrazole and thiophene groups in the target compound provide multiple sites for hydrogen bonding (pyrazole N-H) and hydrophobic interactions (thiophene). In contrast, the ethylsulfanyl group in ’s compound offers weaker van der Waals interactions but greater lipophilicity . The pyrrolidinone in ’s compound enables stronger hydrogen bonding, as predicted by Etter’s graph set analysis (), which emphasizes directional interactions in crystal packing .

Data Tables Summarizing Key Comparisons

Compound Benzothiazole Substitution Acetamide Substituent Key Functional Groups Potential Interaction Sites
Target Compound 4,6-difluoro Thiophen-2-yl; 2-(3,5-dimethylpyrazol-1-yl)ethyl Fluorine, thiophene, pyrazole N-H (pyrazole), π-π (thiophene/benzothiazole)
N-(4,6-Difluoro-1,3-benzothiazol-2-yl)-2-[4-(ethylsulfanyl)phenyl]acetamide 4,6-difluoro 4-(ethylsulfanyl)phenyl Fluorine, sulfanyl S⋯π interactions, hydrophobic pockets
2-(2,5-dioxopyrrolidin-1-yl)-N-(3-ethyl-4,6-difluoro-1,3-benzothiazol-2-ylidene)acetamide 3-ethyl, 4,6-difluoro 2,5-dioxopyrrolidin-1-yl Fluorine, ketone (pyrrolidinone) C=O (hydrogen bond acceptors)

Research Findings and Authoritative Insights

Structural analyses using crystallographic tools like SHELX () reveal that fluorine substitution and heterocyclic appendages significantly influence molecular packing . The target compound’s pyrazole-ethyl group may introduce torsional strain, affecting conformational flexibility compared to and ’s analogs. Hydrogen-bonding patterns, as per Etter’s methodology (), suggest that the pyrazole in the target compound could act as a donor, while the thiophene serves as a π-system for stacking . These features position the compound as a candidate for further exploration in drug design or materials science, where tailored interactions are critical.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。